Zonampanel

Übersicht

Beschreibung

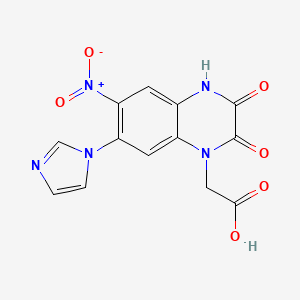

Zonampanel, auch bekannt unter dem Codenamen YM872, ist ein Medikament aus der Gruppe der Chinoxalindion-Derivate. Es wirkt als kompetitiver Antagonist des α-Amino-3-hydroxy-5-methylisoxazol-4-propionsäure (AMPA)-Rezeptors. Zunächst von Yamanouchi/Astellas Pharma erforscht, wurde this compound auf seine potenziellen neuroprotektiven Wirkungen bei der Behandlung von ischämischem Schlaganfall untersucht. Klinische Studien wurden aufgrund schwerwiegender Nebenwirkungen wie Halluzinationen, Agitation und Katatonie abgebrochen .

2. Herstellungsmethoden

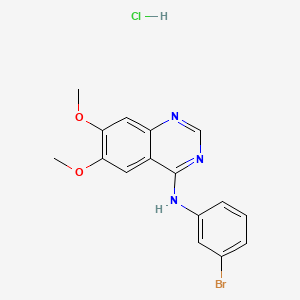

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Bildung des Chinoxalindion-Kerns. Die synthetische Route umfasst in der Regel die folgenden Schritte:

Bildung des Chinoxalindion-Kerns: Dies beinhaltet die Reaktion geeigneter Anilin-Derivate mit Glyoxal oder seinen Äquivalenten.

Nitrierung: Einführung der Nitrogruppe an der gewünschten Position am Chinoxalindion-Kern.

Imidazol-Substitution: Die Nitrogruppe wird dann durch einen Imidazolring substituiert.

Essigsäure-Addition: Schließlich wird die Essigsäure-Gruppe eingeführt, um die Synthese abzuschließen.

Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die Großproduktion zu gewährleisten.

Vorbereitungsmethoden

The synthesis of Zonampanel involves several steps, starting with the formation of the quinoxalinedione core. The synthetic route typically includes the following steps:

Formation of the Quinoxalinedione Core: This involves the reaction of appropriate aniline derivatives with glyoxal or its equivalents.

Nitration: Introduction of the nitro group at the desired position on the quinoxalinedione core.

Imidazole Substitution: The nitro group is then substituted with an imidazole ring.

Acetic Acid Addition: Finally, the acetic acid moiety is introduced to complete the synthesis.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

Zonampanel unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation und Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden, und eine weitere Oxidation kann sie wieder in die Nitroform zurückverwandeln.

Substitutionsreaktionen: Der Imidazolring kann durch nucleophile Substitutionsreaktionen eingeführt werden.

Hydrolyse: Die Essigsäure-Gruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Reduktionsmittel wie Wasserstoffgas oder Palladium auf Kohlenstoff für die Reduktion und Nitrierungsmittel wie Salpetersäure für die Nitrierung. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind das reduzierte Amino-Derivat und das hydrolysierte Essigsäure-Derivat .

Wissenschaftliche Forschungsanwendungen

Zonampanel wurde ausgiebig auf seine neuroprotektiven Eigenschaften untersucht. Seine primäre Anwendung war im Bereich der Neurologie, insbesondere zur Behandlung von ischämischem Schlaganfall. In Tiermodellen hat this compound gezeigt, dass es neurologische Defizite verbessern kann, ohne intrazerebrale Blutungen zu verstärken . Darüber hinaus wurde es aufgrund seiner Fähigkeit, die durch AMPA-Rezeptoren vermittelte erregende Neurotransmission zu hemmen, auf sein Potenzial zur Behandlung anderer neurodegenerativer Erkrankungen untersucht .

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es kompetitiv den AMPA-Rezeptor, einen Subtyp des Glutamat-Rezeptors, antagonisiert. Durch die Bindung an den Rezeptor hemmt this compound die erregende Neurotransmission, die typischerweise durch Glutamat vermittelt wird. Diese Hemmung trägt dazu bei, Neuronen vor Excitotoxizität zu schützen, die eine Hauptursache für Zelltod bei Erkrankungen wie ischämischem Schlaganfall ist . Die beteiligten molekularen Ziele sind die AMPA-Rezeptoren, die sich auf den neuronalen Zellmembranen befinden.

Wirkmechanismus

Zonampanel exerts its effects by competitively antagonizing the AMPA receptor, a subtype of the glutamate receptor. By binding to the receptor, this compound inhibits the excitatory neurotransmission that is typically mediated by glutamate. This inhibition helps to protect neurons from excitotoxicity, which is a major cause of cell death in conditions like ischemic stroke . The molecular targets involved include the AMPA receptors located on the neuronal cell membranes.

Vergleich Mit ähnlichen Verbindungen

Zonampanel ähnelt anderen AMPA-Rezeptor-Antagonisten wie Tezampanel und Perampanel. Es ist jedoch durch seine spezifische chemische Struktur und das spezifische Nebenwirkungsprofil, das in klinischen Studien beobachtet wurde, einzigartig. Im Gegensatz zu Tezampanel, das auch Kainat-Rezeptoren angreift, ist this compound selektiver für den AMPA-Rezeptor . Perampanel hingegen wird hauptsächlich zur Behandlung von Epilepsie eingesetzt und hat einen anderen Wirkmechanismus, der die nicht-kompetitive Hemmung des AMPA-Rezeptors beinhaltet .

Ähnliche Verbindungen

Tezampanel: Ein Antagonist, der sowohl an AMPA- als auch an Kainat-Rezeptoren bindet.

Perampanel: Ein nicht-kompetitiver AMPA-Rezeptor-Antagonist, der zur Behandlung von Epilepsie eingesetzt wird.

This compound's Einzigartigkeit liegt in seiner spezifischen Bindungsaffinität und den schwerwiegenden Nebenwirkungen, die zum Abbruch der klinischen Studien geführt haben .

Eigenschaften

IUPAC Name |

2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXYHZRWPRQLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175232 | |

| Record name | Zonampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210245-80-0 | |

| Record name | Zonampanel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210245-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zonampanel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210245800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zonampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZONAMPANEL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X33544ILS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)

![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)